2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
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Overview
Description
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups at positions 2 and 4, and an oxan-4-ylsulfanyl ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 2,4-dimethylbenzoic acid: This can be synthesized by the Friedel-Crafts acylation of toluene with acetyl chloride, followed by oxidation.
Conversion to 2,4-dimethylbenzoyl chloride: The 2,4-dimethylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of this compound: The final step involves the reaction of 2,4-dimethylbenzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitro, bromo, or sulfonyl derivatives of the benzamide.
Scientific Research Applications
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzamide: Lacks the oxan-4-ylsulfanyl ethyl group, making it less versatile in terms of chemical reactivity.
N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide: Lacks the dimethyl groups on the benzene ring, which may affect its biological activity and chemical properties.
Uniqueness
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to the presence of both the dimethyl groups on the benzene ring and the oxan-4-ylsulfanyl ethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-3-4-15(13(2)11-12)16(18)17-7-10-20-14-5-8-19-9-6-14/h3-4,11,14H,5-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWHLPDBUOQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCSC2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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